molecular formula C20H18N2 B14426748 (E)-1-Benzyl-2-(diphenylmethyl)diazene CAS No. 81965-47-1

(E)-1-Benzyl-2-(diphenylmethyl)diazene

Cat. No.: B14426748
CAS No.: 81965-47-1
M. Wt: 286.4 g/mol
InChI Key: TYXHRBVDLYBSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-Benzyl-2-(diphenylmethyl)diazene is an organic compound that belongs to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Benzyl-2-(diphenylmethyl)diazene typically involves the reaction of benzyl halides with diphenylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the diazene bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of catalysts and advanced purification techniques ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Benzyl-2-(diphenylmethyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazene bond to a single bond, forming amines.

    Substitution: The benzyl and diphenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(E)-1-Benzyl-2-(diphenylmethyl)diazene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-Benzyl-2-(diphenylmethyl)diazene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Benzyl-2-(phenylmethyl)diazene: Similar structure but with one less phenyl group.

    (E)-1-Benzyl-2-(methyl)diazene: Contains a methyl group instead of the diphenylmethyl group.

Uniqueness

(E)-1-Benzyl-2-(diphenylmethyl)diazene is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its larger and more complex structure compared to similar compounds may result in different reactivity and interactions.

Properties

CAS No.

81965-47-1

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

benzhydryl(benzyl)diazene

InChI

InChI=1S/C20H18N2/c1-4-10-17(11-5-1)16-21-22-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2

InChI Key

TYXHRBVDLYBSPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.